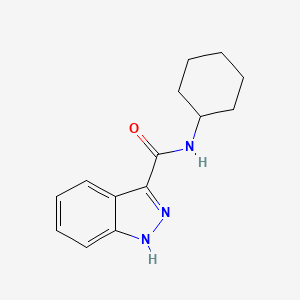
(2R,5S)-1-Boc-2,5-diethyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-1-Boc-2,5-dietilpiperazina es un compuesto quiral con una estructura de anillo de piperazina. El compuesto se caracteriza por la presencia de dos grupos etilo en las posiciones 2 y 5 y un grupo protector tert-butoxicarbonilo (Boc) en el átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,5S)-1-Boc-2,5-dietilpiperazina generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como piperazina y bromuro de etilo.
Alquilación: La piperazina se alquila con bromuro de etilo en condiciones básicas para introducir los grupos etilo en las posiciones 2 y 5.
Protección: La dietilpiperazina resultante se trata luego con dicarbonato de di-tert-butilo (Boc2O) en presencia de una base para introducir el grupo protector Boc en el átomo de nitrógeno.
Métodos de producción industrial
La producción industrial de (2R,5S)-1-Boc-2,5-dietilpiperazina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas comunes incluyen la síntesis de flujo continuo y el uso de reactores automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,5S)-1-Boc-2,5-dietilpiperazina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para introducir grupos funcionales en posiciones específicas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio para modificar el anillo de piperazina.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo para reemplazar el grupo protector Boc con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Diversos nucleófilos como aminas, alcoholes y tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilo o carbonilo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
(2R,5S)-1-Boc-2,5-dietilpiperazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción para el desarrollo de nuevas entidades químicas.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como ligando en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como reactivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2R,5S)-1-Boc-2,5-dietilpiperazina involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. El grupo protector Boc se puede eliminar selectivamente en condiciones ácidas, lo que permite una mayor funcionalización e interacción con los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(2R,5S)-2,5-Dietilpiperazina: Carece del grupo protector Boc, lo que lo hace más reactivo en ciertas reacciones químicas.
(2R,5S)-1-Alil-2,5-dimetilpiperazina: Contiene grupos alilo y metilo en lugar de grupos etilo, lo que lleva a diferentes propiedades químicas y reactividad.
(2R,5S)-2,5-Dimetilpiperazina-1,4-diium dinitrato: Un híbrido inorgánico-orgánico con propiedades fisicoquímicas distintas.
Singularidad
(2R,5S)-1-Boc-2,5-dietilpiperazina es única debido a la presencia del grupo protector Boc, que proporciona estabilidad y permite la desprotección selectiva. Esta característica lo convierte en un intermedio valioso en la química sintética y el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |
Clave InChI |
CDKIKMMLXSNKCO-WDEREUQCSA-N |
SMILES isomérico |
CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |
SMILES canónico |
CCC1CNC(CN1C(=O)OC(C)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


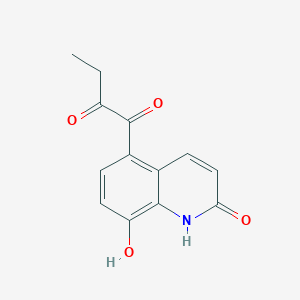
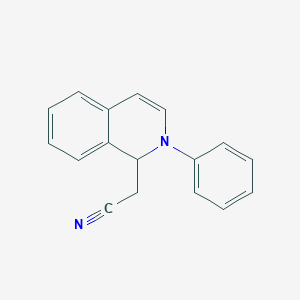
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

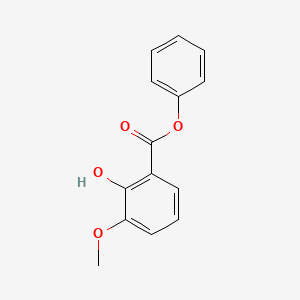
![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)

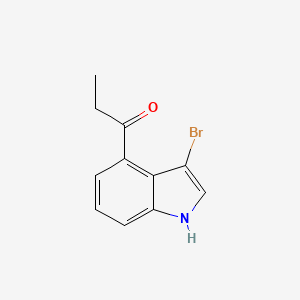
![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)


